![molecular formula C24H23N3O4S B2366742 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1252819-37-6](/img/no-structure.png)

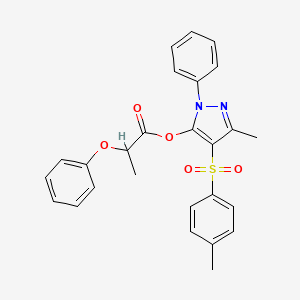

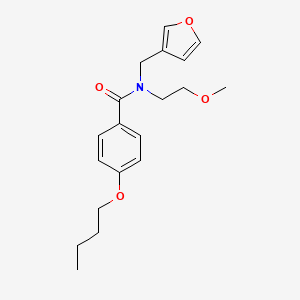

2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno [3,2- d ]pyrimidine-7-carbonitriles . The reaction involved heating thiophene-2-carboxamides in formic acid to afford thieno [3,2- d ]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produced the β -keto amides .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name. It contains a thieno[3,2-d]pyrimidin-1(2H)-yl core, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring. The molecule also contains a 3,4-dimethylbenzyl group and a 3-methoxyphenyl group attached to the core structure .科学的研究の応用

Radiosynthesis Applications

Pyrimidine derivatives have been utilized in the development of selective radioligands for imaging purposes, such as the translocator protein (18 kDa) with PET. For instance, DPA-714, a compound within the pyrimidine acetamide series, has been synthesized with a fluorine atom in its structure, enabling its labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Antimicrobial Activity

Pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as the starting material, have shown significant antimicrobial activity. This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Antifungal Effect

The antifungal effects of some pyrimidin-amine derivatives against types of fungi like Aspergillus terreus and Aspergillus niger have been investigated, showing that certain derivatives are effective antifungal agents (Jafar et al., 2017).

Cytotoxic Activity for Anticancer Applications

The design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been explored for their in vitro cytotoxic activity against cancer cell lines, demonstrating the potential of pyrimidine derivatives in cancer treatment (Al-Sanea et al., 2020).

Dual Inhibitory Activity on Enzymes

Compounds based on the thieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in cancer and bacterial growth. This highlights the relevance of pyrimidine derivatives in the development of dual-action pharmaceutical agents (Gangjee et al., 2008).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine with 3-methoxyphenylacetic acid, followed by acetylation of the resulting product.", "Starting Materials": [ "3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine", "3-methoxyphenylacetic acid", "Acetic anhydride", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "To a solution of 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine (1.0 equiv) in DMF, TEA (1.2 equiv) is added dropwise with stirring at room temperature.", "3-methoxyphenylacetic acid (1.1 equiv) is added to the reaction mixture and stirred for 2-3 hours at room temperature.", "The reaction mixture is poured into a mixture of DCM and water, and the organic layer is separated and washed with water, NaHCO3 solution, and brine successively.", "The organic layer is dried over MgSO4 and concentrated under reduced pressure.", "The resulting product is purified by column chromatography using DCM/diethyl ether as the eluent to obtain the intermediate product.", "To a solution of the intermediate product in DCM, acetic anhydride (1.2 equiv) and TEA (1.5 equiv) are added and stirred at room temperature for 2-3 hours.", "The reaction mixture is poured into a mixture of ice and water, and the resulting solid is filtered and washed with water.", "The solid is dried under vacuum to obtain the final product, 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide." ] } | |

CAS番号 |

1252819-37-6 |

分子式 |

C24H23N3O4S |

分子量 |

449.53 |

IUPAC名 |

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C24H23N3O4S/c1-15-7-8-17(11-16(15)2)13-27-23(29)22-20(9-10-32-22)26(24(27)30)14-21(28)25-18-5-4-6-19(12-18)31-3/h4-12H,13-14H2,1-3H3,(H,25,28) |

InChIキー |

LDFKCRJUCDFAMJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366663.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2366665.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2366669.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)